molecular formula C13H8Br4N2 B14436645 Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- CAS No. 73728-54-8

Fluorene-2,7-diamine, 1,3,6,8-tetrabromo-

Cat. No.: B14436645
CAS No.: 73728-54-8
M. Wt: 511.8 g/mol
InChI Key: ZCAISNYEBGQMEE-UHFFFAOYSA-N
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Description

Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- is a chemical compound with the molecular formula C₁₃H₈Br₄N₂ It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four bromine atoms and two amine groups attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorene-2,7-diamine, 1,3,6,8-tetrabromo- typically involves the bromination of fluorene derivatives followed by amination. One common method is the bromination of fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting tetrabromofluorene is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for fluorene-2,7-diamine, 1,3,6,8-tetrabromo- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding fluorene-2,7-diamine.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or Grignard reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrabromoquinone derivatives, while reduction can produce fluorene-2,7-diamine. Substitution reactions can result in a variety of functionalized fluorene derivatives.

Scientific Research Applications

Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of fluorene-2,7-diamine, 1,3,6,8-tetrabromo- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorene-2,7-diamine, 1,3,6,8-tetrabromo- can be compared with other similar compounds, such as:

    Fluorene-2,7-diamine: Lacks the bromine atoms, resulting in different chemical reactivity and applications.

    1,3,6,8-Tetrabromofluorene: Lacks the amine groups, affecting its potential for functionalization and biological activity.

    Fluorene-2,7-diamine, 1,3,6,8-tetraiodo-:

The uniqueness of fluorene-2,7-diamine, 1,3,6,8-tetrabromo- lies in its combination of bromine and amine groups, which confer distinct chemical properties and versatility for various applications.

Properties

CAS No.

73728-54-8

Molecular Formula

C13H8Br4N2

Molecular Weight

511.8 g/mol

IUPAC Name

1,3,6,8-tetrabromo-9H-fluorene-2,7-diamine

InChI

InChI=1S/C13H8Br4N2/c14-8-2-4-5-3-9(15)13(19)11(17)7(5)1-6(4)10(16)12(8)18/h2-3H,1,18-19H2

InChI Key

ZCAISNYEBGQMEE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2C3=CC(=C(C(=C31)Br)N)Br)Br)N)Br

Origin of Product

United States

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